N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction, to form the triazole ring. The general steps are as follows:
Formation of the Azide Intermediate: The starting material, thiophene, is functionalized to introduce an azide group.
Click Reaction: The azide intermediate reacts with an alkyne to form the 1,2,3-triazole ring in the presence of a copper catalyst.
Amidation: The triazole-containing intermediate is then coupled with 3-(trifluoromethyl)benzoic acid to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide: Similar structure with a thiophene ring at a different position.
N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide: Contains a furan ring instead of a thiophene ring.
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the thiophene ring and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)14(23)19-7-12-8-22(21-20-12)13-4-5-24-9-13/h1-6,8-9H,7H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQBYCZJBFJOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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